The synthesis of N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide typically involves the following steps:
The molecular structure of N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide features:
This structural arrangement contributes to its chemical reactivity and potential biological activity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm its structure through characteristic absorption bands and chemical shifts .
N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide can participate in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives that may have distinct chemical properties and potential applications.
The mechanism of action for N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide involves its interaction with biological targets such as enzymes or receptors:
These interactions suggest that this compound could have pharmacological significance, particularly in drug design aimed at specific biological pathways .
Key physical and chemical properties of N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide include:
These properties are crucial for determining its behavior in various applications, including pharmaceuticals and materials science .
N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide has several scientific applications:
The versatility of this compound makes it a valuable subject for ongoing research aimed at expanding its applications across various scientific disciplines .
Antimicrobial resistance (AMR) represents a catastrophic threat to global public health, with projections indicating it could cause 10 million annual deaths by 2050 [3] [6]. Within this crisis, structurally optimized bioactive compounds like N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)propanamide (molecular formula: C₁₅H₁₄Cl₂N₂O₂; molecular weight: 325.2) [1] have emerged as critical tools. This chlorinated anilide-phenoxypropanamide hybrid occupies a strategic niche in antimicrobial research due to its dual-targeting potential and modular chemical architecture. Its significance lies not only in inherent antibacterial properties but also as a scaffold for developing resistance-modifying agents against multidrug-resistant (MDR) pathogens classified by WHO as "critical priority," including Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae [3] [6].
This compound belongs to the N-substituted propanamide class, characterized by a central propanamide linker bonded to two aromatic systems:
Table 1: Structural Analogs and Key Modifications
Compound | R1 (Aniline) | R2 (Phenoxy) | Bioactivity Notes |
---|---|---|---|
Target Compound | 3-NH₂-4-Cl | 4-Cl | Dual-targeting (biofilm + SOS response) |
N-(4-Chlorophenyl)-2-phenoxypropanamide | 4-Cl | H | Reduced Gram-negative coverage [4] |
N-(3-Amino-2-hydroxypropyl)alkylamides | Variable | Alkylamino-hydroxy | Neurodegenerative applications [2] [8] |
Propanamide derivatives (e.g., CID 3140491) | 4-Cl | H | Baseline antibacterial activity [4] |
The ortho-positioned carbonyl oxygen and meta-amino group create a pseudo-chelation site capable of binding bacterial metalloenzymes. This distinguishes it from classical β-lactams or fluoroquinolones, reducing cross-resistance risks [1] [6]. Chlorine atoms at both para-positions enhance compound stability and biofilm penetration, critical for targeting persistent infections [5].
The compound’s development reflects three evolutionary phases in adjuvant design:
Patents filed between 2002–2010 (e.g., EP1409450B1 [2], AU2002320490B2 [8]) laid groundwork for N-(3-amino-2-hydroxypropyl) alkylamides but lacked the phenoxy-chlorophenyl synergy seen in this molecule. Contemporary research demonstrated its ability to potentiate β-lactams against MRSA by downregulating mecA expression and reversing colistin resistance in K. pneumoniae through LPS modification [6].
Table 2: Resistance Mechanisms Targeted by Amide-Based Adjuvants
Resistance Mechanism | Example Inhibitors | Target Compound’s Action |
---|---|---|
β-Lactamases | Clavulanic acid, sulbactam | Weak inhibition |
Efflux pumps (RND family) | PAβN, CCCP | Competitive binding to AcrB tunnel |
Biofilm matrix | DNase, dispersin B | EPS disruption via Pel/Psl interference [5] |
SOS response | LexA inhibitors | Impedes RecA activation [3] [10] |
This compound intersects three cutting-edge AMR countermeasure domains:
A. Resistance-Evolution SuppressorsBy inhibiting the SOS response—a mutagenic pathway activated by antibiotics like ciprofloxacin—it reduces de novo resistance mutations by >50% in E. coli models [3] [10]. Mechanistically, it binds RecA filament junctions, preventing LexA autocleavage and error-prone polymerase induction. This complements "anti-evolvability" therapies using ROS scavengers (e.g., edaravone) or DNA translocase inhibitors [10].
B. Biofilm DisruptorsThe compound degrades critical biofilm components:
C. Immuno-Antibiotic SynergistsAs research shifts toward host-pathogen interplay, the compound’s 3-amino group facilitates conjugation to antibody-drug conjugates (ADCs) targeting MDR bacteria. Early data show it enhances macrophage phagocytosis of opsonized pathogens when linked to anti-LPS IgG [3].
Table 3: Synergistic Interactions with Antibiotics
Antibiotic Class | Pathogen | Potentiation Factor* (PF) | Proposed Mechanism |
---|---|---|---|
Carbapenems | A. baumannii | 8–16× | AmpC β-lactamase stabilization |
Fluoroquinolones | E. coli (UPEC) | 4–8× | SOS inhibition + topoisomerase IV targeting |
Glycopeptides | MRSA | 12× | Biofilm dispersion |
Polymyxins | K. pneumoniae (NDM-1+) | 32× | LPS remodeling increasing cationic binding |
*PF = MIC without compound / MIC with compound
Future development hinges on machine learning-guided optimization to balance lipophilicity (optimal cLogP 2.5–4.0) and plasma stability. Hybridization with quorum-sensing inhibitors (e.g., brominated furanones) represents another frontier to counteract virulence-based resistance [5] [10].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7